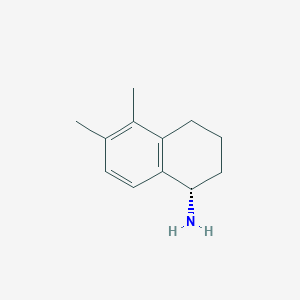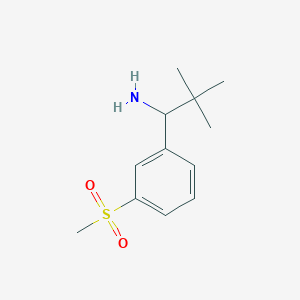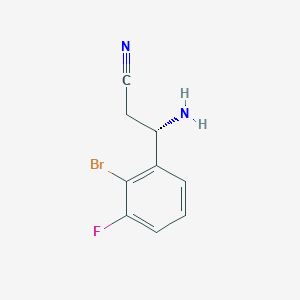
(R)-7-Fluoro-6-methylchroman-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-7-Fluoro-6-methylchroman-4-amine is a chemical compound that belongs to the class of chromans. Chromans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a fluorine atom at the 7th position, a methyl group at the 6th position, and an amine group at the 4th position on the chroman ring, making it a unique molecule with specific properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-7-Fluoro-6-methylchroman-4-amine typically involves several steps, starting from commercially available precursors. One common method includes the following steps:
Formation of the Chroman Ring: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methylation: The methyl group can be introduced via a methylation reaction using reagents like methyl iodide or dimethyl sulfate.
Amination: The amine group can be introduced through a reductive amination process, using an appropriate amine and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of ®-7-Fluoro-6-methylchroman-4-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: ®-7-Fluoro-6-methylchroman-4-amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting ketones or aldehydes back to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Amines, thiols derivatives.
Applications De Recherche Scientifique
®-7-Fluoro-6-methylchroman-4-amine has been studied for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of ®-7-Fluoro-6-methylchroman-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
7-Fluoro-6-methylchroman-4-ol: Similar structure but with a hydroxyl group instead of an amine.
6-Methylchroman-4-amine: Lacks the fluorine atom at the 7th position.
7-Fluoro-4-aminocoumarin: Contains a coumarin ring instead of a chroman ring.
Uniqueness: ®-7-Fluoro-6-methylchroman-4-amine is unique due to the specific combination of substituents on the chroman ring, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and lipophilicity, while the amine group contributes to its potential biological activity.
Propriétés
Formule moléculaire |
C10H12FNO |
|---|---|
Poids moléculaire |
181.21 g/mol |
Nom IUPAC |
(4R)-7-fluoro-6-methyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H12FNO/c1-6-4-7-9(12)2-3-13-10(7)5-8(6)11/h4-5,9H,2-3,12H2,1H3/t9-/m1/s1 |
Clé InChI |
NILXMEHNSZWRCD-SECBINFHSA-N |
SMILES isomérique |
CC1=CC2=C(C=C1F)OCC[C@H]2N |
SMILES canonique |
CC1=CC2=C(C=C1F)OCCC2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















